
3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound with potential applications in various fields of research and industry. It is known for its complex structure, which includes a benzamide core, an indoline moiety, and a morpholine ring. This compound has garnered interest due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline ring.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves the coupling of the indoline-morpholine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Neuropharmacology : The presence of the indoline structure suggests that it may interact with neurotransmitter systems, potentially influencing cognitive functions. Studies have shown that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, a study indicated that compounds with similar structures demonstrated IC50 values ranging from 0.05 µM to 25 µM in inhibiting AChE activity.
- Anticancer Activity : Research indicates that compounds with indoline structures can induce apoptosis in cancer cells. A comparative study of benzamide derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting that 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide may also possess anticancer properties.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. For example, it may inhibit enzymes like AChE or other targets associated with cancer proliferation. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as Alzheimer's disease or various cancers.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Benzamide Core : The initial step involves synthesizing the benzamide structure through acylation reactions.
- Introduction of the Morpholinoethyl Side Chain : This is achieved through nucleophilic substitution reactions where morpholine derivatives are introduced.
- Coupling with Indoline Moiety : The final step often employs palladium-catalyzed cross-coupling techniques to attach the indoline group.
Study 1: Acetylcholinesterase Inhibition
A study examined various benzamide derivatives for their AChE inhibitory activities. Results showed that this compound exhibited promising inhibition rates, indicating its potential for cognitive enhancement applications .
Study 2: Antitumor Activity Assessment
In another investigation focusing on the cytotoxic effects of related compounds against cancer cell lines, it was found that those with similar structural features to this compound had significant anticancer effects, reinforcing the hypothesis that this compound may also be effective against tumors.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Uniqueness
3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs.
Biological Activity
3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound notable for its structural features, including a benzamide core and a morpholinoethyl side chain linked to a 1-methylindoline moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in neuropharmacology and as a biochemical probe.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N3O. Its structure can be represented as follows:
This compound is characterized by the following key features:
- Benzamide Core : This structure is known for its interactions with various biological targets.
- Indoline Moiety : The presence of the indoline structure suggests potential neuroactive properties.
- Morpholinoethyl Side Chain : This feature may enhance solubility and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes, modulating their activity. The exact pathways remain to be fully elucidated, but preliminary studies suggest it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Neuropharmacological Effects
Research indicates that compounds similar to this compound have shown promise in neuropharmacology. For instance, analogs have demonstrated significant activity against apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .
Antimelanogenic Activity
In cell-based studies, related compounds have been evaluated for their ability to inhibit melanin production. For example, certain analogs exhibited potent inhibition of tyrosinase activity, which is crucial in melanin synthesis. The IC50 values for these compounds suggest that they could serve as effective agents for treating hyperpigmentation disorders .
Study on Tyrosinase Inhibition
A study investigated the efficacy of various benzamide analogs, including those structurally related to this compound. The results indicated that these compounds effectively inhibited mushroom tyrosinase, with some exhibiting IC50 values significantly lower than that of the standard inhibitor kojic acid:
Compound | IC50 (µM) | Comparison to Kojic Acid |
---|---|---|
Analog 1 | 17.62 | Less effective |
Analog 3 | 1.12 | 22-fold more effective |
Kojic Acid | 24.09 | Reference |
This data highlights the potential of these compounds as therapeutic agents for conditions related to excessive melanin production .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of these compounds on B16F10 cells revealed that certain analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours. However, one analog displayed concentration-dependent cytotoxicity, indicating variability in safety profiles among related compounds .
Properties
IUPAC Name |
3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-4-3-5-20(14-17)23(27)24-16-22(26-10-12-28-13-11-26)18-6-7-21-19(15-18)8-9-25(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINSMSJRZMTNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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